PPAR|A agonist 9

HDL cholesterol dyslipidemia CETP transgenic mice

PPARα agonist 9, synonym GW590735 (CAS 343321-96-0), is a synthetic small-molecule agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It exhibits an EC50 of 4 nM in GAL4-responsive reporter gene transactivation assays and demonstrates at least 500-fold selectivity over PPARδ and PPARγ subtypes.

Molecular Formula C26H28ClF3N4O3S
Molecular Weight 569.0 g/mol
Cat. No. B12392329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPAR|A agonist 9
Molecular FormulaC26H28ClF3N4O3S
Molecular Weight569.0 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2(CCN(CC2)C3=NC4=C(S3)N=C(C=C4)C(F)(F)F)CCOC5=CC(=CC(=C5)CC(=O)O)Cl
InChIInChI=1S/C26H28ClF3N4O3S/c27-18-13-17(15-22(35)36)14-19(16-18)37-12-7-25(34-8-1-2-9-34)5-10-33(11-6-25)24-31-20-3-4-21(26(28,29)30)32-23(20)38-24/h3-4,13-14,16H,1-2,5-12,15H2,(H,35,36)
InChIKeyKAGLXEKIFXHEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPARα Agonist 9 (GW590735): High-Potency, Subtype-Selective Nuclear Receptor Activator for Dyslipidemia Research


PPARα agonist 9, synonym GW590735 (CAS 343321-96-0), is a synthetic small-molecule agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It exhibits an EC50 of 4 nM in GAL4-responsive reporter gene transactivation assays and demonstrates at least 500-fold selectivity over PPARδ and PPARγ subtypes . Structurally, GW590735 belongs to the phenoxyacetic acid derivative class with molecular formula C23H21F3N2O4S and molecular weight 478.48 . The compound advanced to Phase II clinical investigation as an HDL cholesterol-raising agent before development was discontinued, and it remains a widely used reference agonist in PPARα-driven metabolic and cardiovascular research programs [1].

Structural Specificity of PPARα Agonist 9 (GW590735) Prevents Interchangeability with Fibrate-Class Agonists


The PPARα agonism landscape spans a wide potency and selectivity continuum, and generic interchange of in-class compounds is scientifically invalid. Fibrate drugs such as fenofibrate and gemfibrozil are weak PPARα agonists with limited selectivity, requiring high systemic exposure to achieve therapeutic lipid modulation [1]. In contrast, GW590735 achieves picomolar-range receptor activation with >500-fold window over PPARδ and PPARγ, a selectivity margin fundamentally unattainable by legacy fibrates . Even among research-grade reference agonists, WY-14643 (pirinixic acid) shows substantially lower potency and selectivity. Furthermore, GW590735's pharmacokinetic profile—species-dependent oral bioavailability ranging from 47% (rat) to 85% (dog)—means that downstream biological readouts cannot be replicated by substituting a fibrate at an empirically adjusted dose . The evidence below quantifies these key dimensions of differentiation.

Evidence-Based Differentiation of PPARα Agonist 9 (GW590735) from Comparators: Quantitative Head-to-Head and Cross-Study Data


Maximal HDL Cholesterol Elevation in Humanized Dyslipidemia Mouse Model: GW590735 Outperforms Fenofibrate

In hApoB100/hCETP transgenic mice, a model that recapitulates human lipoprotein metabolism, oral administration of GW590735 for 14 days produced a maximal HDL cholesterol increase of 84%, significantly exceeding the 37% increase achieved by the clinically used fibrate fenofibrate (30 mg/kg) and the 53% increase by torcetrapib [1]. GW590735 also decreased LDL and VLDL cholesterol and significantly reduced triglycerides, demonstrating a comprehensive pro-atherogenic lipid profile improvement superior to fenofibrate in the same model system [1].

HDL cholesterol dyslipidemia CETP transgenic mice

Human PPARα Transactivation Potency: GW590735 Demonstrates 17-Fold Activation, Surpassing Fenofibric Acid

In a comparative transcriptional activation study using human PPARα reporter assays, GW590735 achieved a 17-fold transactivation signal, exceeding fenofibric acid (the active metabolite of fenofibrate) which showed 2.4- to 30-fold activation depending on concentration, and substantially surpassing WY-14643 which showed 2.3- to 25-fold activation [1]. Although both fenofibric acid and WY-14643 can achieve comparable fold-activation at higher concentrations, GW590735's robust activation at lower tested concentrations reflects its superior intrinsic potency (EC50 = 4 nM) [1].

transactivation assay PPARα potency fenofibric acid

Subtype Selectivity: 500-Fold Window Over PPARδ and PPARγ Distinguishes GW590735 from Pan-Agonist Fibrates

GW590735 exhibits at least 500-fold selectivity for PPARα over PPARδ and PPARγ in cell-based transactivation assays (EC50 = 4 nM on PPARα) . By contrast, bezafibrate acts as a pan-agonist with similar potency across all three PPAR isoforms [1]. Fenofibrate and clofibrate demonstrate only approximately 10-fold selectivity for PPARα over PPARγ [1]. The 500-fold window makes GW590735 the preferred tool for experiments requiring PPARα-specific pathway interrogation without confounding activation of PPARδ- or PPARγ-mediated transcriptional programs.

PPAR subtype selectivity off-target activity bezafibrate

Oral Bioavailability in Dog Model Supports In Vivo Study Design Flexibility

Pharmacokinetic characterization in dogs reveals that GW590735 (2 mg/kg i.v.) demonstrates clearance (Cl) of 13 mL/min/kg, volume of distribution (Vd) of 2.8 L/kg, terminal half-life (T1/2) of 2.6 hours, and oral bioavailability (F%) of 85% . In rats, GW590735 (2.7 mg/kg i.v.) shows Cl of 5 mL/min/kg, Vd of 1 L/kg, T1/2 of 2.4 hours, and F% of 47% . The high oral bioavailability in dog (85%) contrasts with the moderate bioavailability in rat (47%), providing species-specific PK parameters that enable informed dose selection and formulation strategies for in vivo pharmacology studies across rodent and non-rodent models.

pharmacokinetics oral bioavailability preclinical PK

Recommended Application Scenarios for PPARα Agonist 9 (GW590735) Based on Evidence-Supported Differentiation


In Vivo Dyslipidemia Efficacy Studies in Humanized Mouse Models

GW590735 is the preferred PPARα agonist for preclinical dyslipidemia studies requiring robust HDL cholesterol elevation as a primary efficacy endpoint. In hApoB100/hCETP transgenic mice, GW590735 achieved an 84% maximal HDL-C increase—more than double the 37% achieved by fenofibrate at a comparable oral dose—making it the appropriate positive control or test agent when large-effect-size lipid modulation is desired [1]. This magnitude of HDL elevation enables statistically powered study designs with smaller group sizes.

PPARα-Specific Mechanistic Studies Requiring Subtype Selectivity

For gene expression profiling, ChIP-seq, or pathway analysis experiments where PPARα-specific transcriptional regulation must be isolated from PPARδ and PPARγ contributions, GW590735's ≥500-fold selectivity window provides unambiguous target engagement data . The compound eliminates the confounding effects inherent to pan-agonist fibrates such as bezafibrate, enabling clean attribution of observed transcriptional changes to PPARα activation alone [2].

PPARα Transactivation Screening and Assay Validation

GW590735 serves as an ideal reference agonist for PPARα reporter gene assay development, validation, and high-throughput screening campaigns. Its 17-fold transactivation signal in human PPARα assays, combined with an EC50 of 4 nM, provides a robust positive control window that exceeds fenofibric acid's minimum fold-activation by approximately 7-fold [3]. This dynamic range is critical for assay quality metrics (Z'-factor determination) and for benchmarking novel chemical entities in SAR programs.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

The availability of species-specific PK parameters—including 85% oral bioavailability in dog and 47% in rat, with characterized clearance, volume of distribution, and half-life values—makes GW590735 suitable for PK/PD modeling studies where systemic exposure must be correlated with lipid-modulating pharmacodynamic endpoints . The defined PK profile enables rational dose selection and exposure-response relationship characterization in both rodent and non-rodent species.

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